molecular formula C15H19N3O4 B5719498 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide CAS No. 5694-35-9

2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide

Cat. No.: B5719498
CAS No.: 5694-35-9
M. Wt: 305.33 g/mol
InChI Key: UDKMXNMQBLVJFD-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide is a complex organic compound that features a benzodioxole moiety and a cyclohexylhydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized through a series of reactions involving catechol and formaldehyde. The cyclohexylhydrazinecarboxamide group is then introduced through a coupling reaction with the benzodioxole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylhydrazinecarboxamide moiety differentiates it from other benzodioxole derivatives, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonylamino)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-14(10-6-7-12-13(8-10)22-9-21-12)17-18-15(20)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMXNMQBLVJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357797
Record name ST50914520
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5694-35-9
Record name ST50914520
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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